3-(2-Fluorophenoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenoxy)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-fluorophenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)phenylboronic acid typically involves the reaction of 2-fluorophenol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the phenylboronic acid and the 2-fluorophenoxy group . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Hydroxyphenoxy)phenylboronic acid.
Reduction: 3-(2-Fluorophenoxy)phenylborane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenoxy)phenylboronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The presence of the 2-fluorophenoxy group enhances the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Fluorophenylboronic acid
- 3-Phenoxyphenylboronic acid
Comparison: 3-(2-Fluorophenoxy)phenylboronic acid is unique due to the presence of both a fluorine atom and a phenoxy group, which impart distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
[3-(2-fluorophenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYXOPGOGPDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.